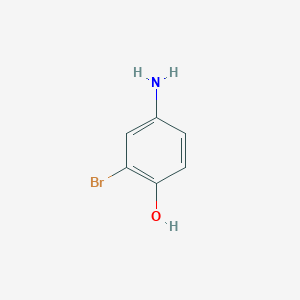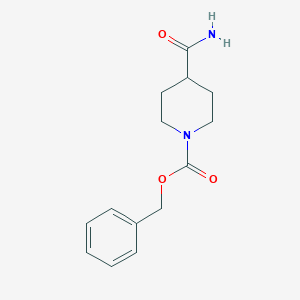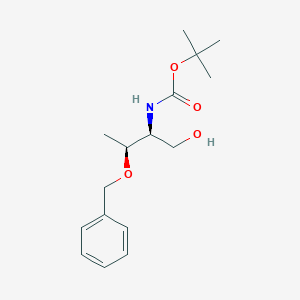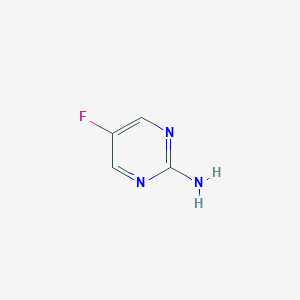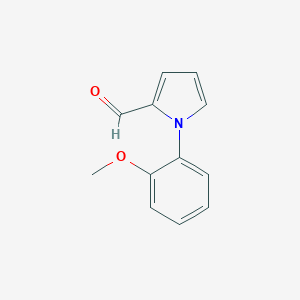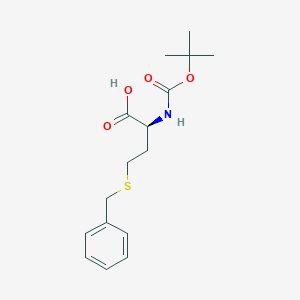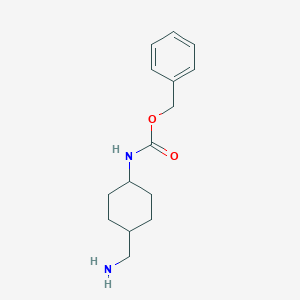
Benzyl trans-4-aminomethylcyclohexylcarbamate
Übersicht
Beschreibung
Benzyl trans-4-aminomethylcyclohexylcarbamate is a chemical compound with the linear formula C15H22N2O2 . It is used for proteomics research .
Molecular Structure Analysis
The molecular formula of Benzyl trans-4-aminomethylcyclohexylcarbamate is C15H22N2O2 . The molecular weight is 262.35 g/mol.Physical And Chemical Properties Analysis
The predicted boiling point of Benzyl trans-4-aminomethylcyclohexylcarbamate is 426.5±24.0 °C, and its predicted density is 1.11±0.1 g/cm3 . The predicted pKa value is 12.32±0.40 .Wissenschaftliche Forschungsanwendungen
Pharmacological Applications and Chemical Properties
Benzothiazole Derivatives : Benzothiazole (BTA) and its derivatives, which are structurally related to Benzyl trans-4-aminomethylcyclohexylcarbamate, have been identified as important heterocyclic compounds with a wide range of pharmacological properties. These compounds are used in the development of therapeutic agents for various diseases due to their high therapeutic potency and structural diversity. They have applications as anticancer, antibacterial, antifungal, anti-inflammatory, analgesic, anti-HIV, antioxidant, anticonvulsant, antitubercular, antidiabetic, antileishmanial, antihistaminic, antimalarial, and other medicinal agents (Rangappa S. Keri, M. Patil, S. Patil, Srinivasa Budagumpi, 2015).
Benzoxaborole Compounds : Another chemically relevant group is the benzoxaborole derivatives, known for their broad spectrum of applications in medicinal chemistry due to physicochemical and drug-like properties. Benzoxaboroles have been incorporated into the design of new classes of anti-bacterial, anti-fungal, anti-protozoal, anti-viral, and anti-inflammatory agents. These findings underscore the potential for benzoxaborole and structurally related compounds in pharmaceutical development (A. Nocentini, C. Supuran, J. Winum, 2018).
Chemical Studies and Properties
Degradation and Stability Studies : Research on the degradation processes of certain compounds, such as Nitisinone, which shares some structural similarities with the chemical class of interest, offers insights into the stability and degradation pathways of these compounds. Studies employing techniques like LC-MS/MS have contributed to understanding the stability of these compounds under various conditions, which is essential for their potential medical applications (H. Barchańska, R. Rola, W. Szczepankiewicz, Marta Mrachacz, 2019).
Supramolecular Chemistry Applications : Benzene-1,3,5-tricarboxamides (BTAs), while not directly related, illustrate the diversity of applications that structurally complex molecules can have. BTAs have found use in nanotechnology, polymer processing, and biomedical applications due to their supramolecular self-assembly behavior. Such studies highlight the potential for exploring the applications of Benzyl trans-4-aminomethylcyclohexylcarbamate in similar fields (S. Cantekin, T. D. de Greef, A. Palmans, 2012).
Eigenschaften
IUPAC Name |
benzyl N-[4-(aminomethyl)cyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c16-10-12-6-8-14(9-7-12)17-15(18)19-11-13-4-2-1-3-5-13/h1-5,12,14H,6-11,16H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYOPGOCTHCBTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623936 | |
| Record name | Benzyl [4-(aminomethyl)cyclohexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl trans-4-aminomethylcyclohexylcarbamate | |
CAS RN |
177582-74-0 | |
| Record name | Benzyl [4-(aminomethyl)cyclohexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

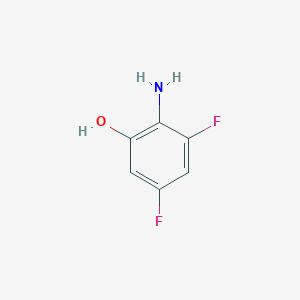
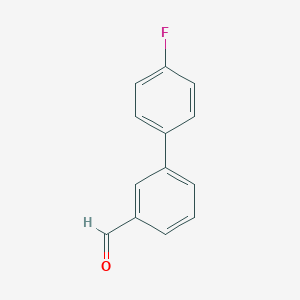

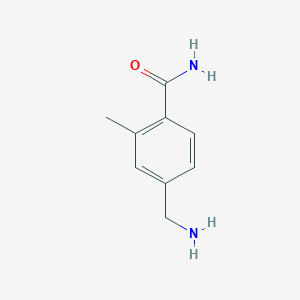
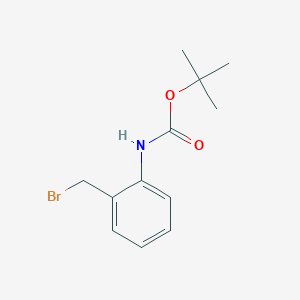
![Benzyl N-[(dimethylcarbamoyl)methyl]carbamate](/img/structure/B112060.png)
